molecular formula C8H11N B1664132 3-Ethylaniline CAS No. 587-02-0

3-Ethylaniline

Cat. No.: B1664132
CAS No.: 587-02-0
M. Wt: 121.18 g/mol
InChI Key: AMKPQMFZCBTTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylaniline, also known as m-ethylaniline or benzenamine, 3-ethyl-, is an organic compound with the molecular formula C8H11N. It is a derivative of aniline, where an ethyl group is substituted at the meta position of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic amine odor and is used in various chemical synthesis processes .

Comparison with Similar Compounds

3-Ethylaniline can be compared with other similar compounds:

This compound is a versatile compound with significant importance in various fields of research and industry. Its unique properties and reactivity make it a valuable intermediate in chemical synthesis and a subject of ongoing scientific study.

Biological Activity

3-Ethylaniline, a derivative of aniline, is a compound with significant biological activity, particularly in pharmacological and toxicological contexts. This article delves into its synthesis, biological implications, and potential therapeutic applications based on recent studies.

This compound (C₈H₁₁N) is characterized by an ethyl group attached to the nitrogen of the aniline structure. It can be synthesized through various methods, including the reaction of ethyl bromide with aniline or via the reduction of 3-ethylanilinium salts.

1. Inhibition of Carbonic Anhydrase II

Recent studies have highlighted the potential of this compound derivatives as inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in various cancers. A study synthesized ten novel hybrid imino-thiazolidinones based on this compound, demonstrating significant inhibition of CA-II with compound 6e showing an IC₅₀ value of 1.545 ± 0.016 µM . This suggests that derivatives of this compound could serve as promising leads in cancer treatment.

Table 1: Inhibition Potency of this compound Derivatives Against CA-II

CompoundIC₅₀ (µM)Docking Score (kcal/mol)
6a1.665 ± 0.095-6.12
6e1.545 ± 0.016-6.99
6g1.784 ± 0.095-6.76

2. Cytotoxicity and Mutagenicity

Research indicates that metabolites of this compound exhibit cytotoxic and mutagenic properties similar to those of carcinogenic multi-ring aromatic amines. Studies have shown that these metabolites can form DNA adducts, leading to potential genetic mutations and cancer development . This underscores the dual nature of this compound's biological activity—while it may have therapeutic applications, it also poses risks for toxicity.

3. Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has revealed that modifications to the ethyl group and substitutions on the aromatic ring significantly influence the biological activity of this compound derivatives. For instance, introducing a methyl group at the meta position enhances inhibitory potency against CA-II compared to other positions .

Case Study: Synthesis and Characterization

A study conducted a comprehensive characterization of several this compound derivatives using techniques such as FTIR, NMR, and mass spectrometry. The results confirmed the successful synthesis of compounds with high purity and yield, indicating their suitability for further biological evaluation .

Case Study: Environmental Impact

The environmental implications of this compound have also been studied, particularly regarding soil contamination and groundwater effects due to its potential toxicity . The European Commission's research highlights the need for regulatory frameworks to manage such compounds effectively.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3-Ethylaniline in academic laboratories?

  • Synthesis : this compound is typically synthesized via alkylation of aniline derivatives using Friedel-Crafts alkylation or catalytic hydrogenation of nitroarenes. For example, alkylation of aniline with ethyl bromide in the presence of AlCl₃ as a catalyst under anhydrous conditions .
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and elemental analysis for empirical formula validation. Physical properties (melting point, boiling point) should align with literature values (e.g., boiling point ~210–215°C) .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying impurities (<1% threshold) .

Q. How should researchers handle safety protocols and storage conditions for this compound?

  • Safety Measures : Use PPE (gloves, lab coats, goggles) and work in a fume hood due to its toxicity and potential carcinogenicity. Immediate decontamination with ethanol or dilute acetic acid is advised for spills .
  • Storage : Store in amber glass bottles under inert gas (N₂ or Ar) at 4°C to prevent oxidation. Avoid contact with strong oxidizers (e.g., HNO₃) to prevent explosive diazonium salt formation .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) provides baseline separation. Calibration curves (R² > 0.99) should be validated using internal standards like 4-ethylaniline .
  • Spectroscopy : UV-Vis spectroscopy at λ = 280 nm (ε ≈ 1500 L·mol⁻¹·cm⁻¹) is suitable for rapid quantification in dilute solutions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound's inhibitory activity against Carbonic Anhydrase II (CA-II)?

  • Kinetic Assays : Use stopped-flow spectrophotometry to measure CA-II activity via CO₂ hydration rates. Compare inhibition constants (Kᵢ) of this compound derivatives with controls like acetazolamide. Lineweaver-Burk plots can distinguish competitive vs. non-competitive inhibition .
  • Structural Analysis : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to identify binding interactions with CA-II's active site (e.g., Zn²⁺ coordination). Validate with X-ray crystallography if feasible .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) to compare IC₅₀ values across derivatives .

Q. How can contradictions in reported toxicity data for this compound be resolved?

  • Systematic Review : Aggregate data from peer-reviewed studies and identify variables causing discrepancies (e.g., impurity profiles, solvent systems, assay endpoints). Use meta-regression to adjust for confounding factors like pH or temperature .
  • Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., OECD Guidelines for chemical testing). Compare cytotoxicity (MTT assay) in multiple cell lines (HEK293, HepG2) to assess reproducibility .

Q. What methodologies are effective for studying this compound's environmental degradation pathways?

  • Degradation Kinetics : Conduct photolysis experiments under UV light (λ = 254 nm) in aqueous solutions. Monitor degradation products via HPLC-MS and propose pathways (e.g., hydroxylation or ring cleavage) .
  • Microbial Metabolism : Use soil microcosms spiked with ¹⁴C-labeled this compound. Track mineralization (CO₂ evolution) and identify intermediate metabolites through high-resolution mass spectrometry (HRMS) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models to predict biodegradation rates based on electronic parameters (Hammett constants) and lipophilicity (log P) .

Q. Methodological Notes

  • Data Reproducibility : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental reporting, including raw data deposition in repositories like Zenodo .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for biological studies and declare conflicts of interest per the Journal of Clinical Practice and Research standards .

Properties

IUPAC Name

3-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-7-4-3-5-8(9)6-7/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKPQMFZCBTTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051434
Record name 3-Ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-02-0
Record name 3-Ethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5U3OQY77O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The N-methyl-3-ethyl aniline obtained in the previous step was dissolved in 250 ml anhydrous ether and to this was added (by annulation) about 400 ml of HCl (1.0M solution in ether) at ambient temperature. The resultant white precipitate was filtered through a Buchner funnel, washed with ether, and dried to afford 39.0 g (95% yield, 76% overall in 3 steps from 3-ethyl aniline) of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
3-Ethylaniline
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
3-Ethylaniline
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
3-Ethylaniline
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
3-Ethylaniline
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
3-Ethylaniline
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
3-Ethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.